3-n-Butoxy-4-methoxybenzoyl chloride
Description
Contextual Significance of Acyl Chlorides in Contemporary Organic Synthesis
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. scbt.com They are highly reactive derivatives of carboxylic acids and are pivotal reagents in modern organic synthesis. scbt.comganeshremedies.com Their heightened reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack. bldpharm.com This reactivity renders them superior to other carboxylic acid derivatives, such as esters and amides, for many synthetic transformations. scbt.com
The primary role of acyl chlorides in organic synthesis is to facilitate nucleophilic acyl substitution reactions. researchgate.net This class of reactions allows for the introduction of an acyl group (R-CO-) into a molecule, a fundamental process in the construction of more complex chemical structures. researchgate.net Consequently, acyl chlorides are extensively used as intermediates in the synthesis of a wide array of compounds, including esters, amides, and anhydrides. scbt.comchimmed.ru This versatility makes them indispensable tools in the preparation of pharmaceuticals, agrochemicals, and polymers. researchgate.net The reactions are often rapid and efficient, proceeding via an addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, leading to the expulsion of the chloride ion as a good leaving group. ganeshremedies.comchimmed.ru
Role of Substituted Benzoyl Chlorides as Versatile Synthetic Intermediates
Substituted benzoyl chlorides are a specific subclass of acyl chlorides where the acyl group is a benzene (B151609) ring bearing one or more substituents. These compounds are considered activated derivatives of their corresponding benzoic acids and serve as valuable building blocks in organic chemistry. google.com The presence of substituents on the aromatic ring can significantly influence the reactivity of the benzoyl chloride and introduce specific functionalities into the target molecule. For instance, electron-donating or electron-withdrawing groups can modulate the electrophilicity of the carbonyl carbon, while other functional groups can serve as handles for further chemical modifications.
The versatility of substituted benzoyl chlorides is evident in their wide range of applications. They are crucial intermediates in the production of pharmaceuticals, plant protection agents, dyes, and plastics. google.com For example, they are employed in Friedel-Crafts acylation reactions to form substituted benzophenones, which are common structural motifs in many biologically active compounds. sciencemadness.org Furthermore, they react readily with amines to form N-substituted benzamides and with alcohols to produce benzoate (B1203000) esters, both of which are important linkages in medicinal chemistry and materials science. sciencemadness.orgtaylorandfrancis.com The ability to synthesize a diverse range of molecules by simply varying the substitution pattern on the benzoyl chloride ring makes them a powerful tool for chemists. google.com
Overview of Research Domains for 3-n-Butoxy-4-methoxybenzoyl Chloride
This compound is a disubstituted benzoyl chloride that has garnered attention in specific areas of academic and industrial research, primarily within the field of medicinal chemistry. Its chemical structure, featuring a butoxy and a methoxy (B1213986) group on the benzene ring, makes it a key intermediate in the synthesis of targeted organic molecules with potential therapeutic applications.
The principal research domain for this compound is in the development of phosphodiesterase (PDE) inhibitors. Phosphodiesterases are a family of enzymes that play a crucial role in regulating cellular signal transduction pathways. nih.gov Inhibitors of these enzymes, particularly PDE4, are of significant interest for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Research has demonstrated that this compound is a critical precursor for synthesizing a class of catechol ether derivatives that act as potent and selective PDE4 inhibitors. These inhibitors are designed to interact with the active site of the enzyme, and the specific substitution pattern of the benzoyl chloride is crucial for achieving the desired biological activity. The butoxy and methoxy groups are key components of the pharmacophore that binds to the enzyme.
Beyond its application in PDE inhibitor synthesis, the reactivity of the acyl chloride group in this compound allows for its use in creating a variety of ester and amide derivatives. This makes it a valuable tool for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its pharmacological profile. While its primary documented use is in the context of inflammatory disease research, its nature as a substituted benzoyl chloride suggests potential applicability in other areas of chemical synthesis where the introduction of a 3-butoxy-4-methoxybenzoyl moiety is desired.
Data Tables
Table 1: Properties of Related Benzoyl Chlorides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 197.2 | 1.554 |
| 3-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 123-125 /15 mmHg | 1.558 |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 262-263 | 1.581 |
Data sourced from publicly available chemical databases.
Structure
3D Structure
Properties
IUPAC Name |
3-butoxy-4-methoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBCJUORMJAFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 3 N Butoxy 4 Methoxybenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. masterorganicchemistry.com This class of reaction proceeds via a two-step mechanism known as addition-elimination. masterorganicchemistry.comnih.gov A nucleophile first attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. byjus.comlibretexts.org Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group, resulting in the net substitution of the chloride with the incoming nucleophile. byjus.comlibretexts.org
The general mechanism can be summarized as follows:
Nucleophilic Attack: A nucleophile (Nu:) adds to the electrophilic carbonyl carbon of the acyl chloride.
Formation of Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed. byjus.com
Elimination of Leaving Group: The carbonyl double bond reforms, and the chloride ion is expelled, yielding the final substitution product. youtube.com
Due to their high reactivity, reactions involving acyl chlorides like 3-n-Butoxy-4-methoxybenzoyl chloride are typically rapid and often exothermic. chemguide.co.uk
The reaction of this compound with alcohols (R'-OH), an oxygen-centered nucleophile, is a common and efficient method for preparing the corresponding esters. This process is a form of nucleophilic acyl substitution often referred to as esterification. chemguide.co.uk The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. nih.gov
The general reaction is: this compound + R'-OH → 3-n-Butoxy-4-methoxybenzoate ester + HCl
The mechanism follows the general addition-elimination pathway, where the alcohol is the nucleophile. masterorganicchemistry.com This method is highly versatile for creating a wide array of esters from various primary and secondary alcohols.
Table 1: Examples of Esterification Reactions
| Reactant (Alcohol) | Product (Ester) |
|---|---|
| Methanol (B129727) | Methyl 3-n-butoxy-4-methoxybenzoate |
| Ethanol (B145695) | Ethyl 3-n-butoxy-4-methoxybenzoate |
| Isopropanol | Isopropyl 3-n-butoxy-4-methoxybenzoate |
When this compound reacts with nitrogen-centered nucleophiles, such as ammonia, primary amines (R'-NH₂), or secondary amines (R'₂NH), it undergoes amidation to form the corresponding amides. iajpr.com This reaction is also a type of nucleophilic acyl substitution and is generally very rapid and high-yielding. organic-chemistry.orgorganic-chemistry.org Similar to esterification, two equivalents of the amine are often used; one acts as the nucleophile, and the second acts as a base to sequester the HCl produced. iajpr.com Alternatively, an auxiliary non-nucleophilic base can be used. organic-chemistry.org
The general reaction is: this compound + 2 R'R''NH → N,N-R',R''-3-n-Butoxy-4-methoxybenzamide + R'R''NH₂⁺Cl⁻
This reactivity is foundational in the synthesis of numerous benzamide (B126) derivatives, which are significant in medicinal chemistry. molaid.com
Table 2: Examples of Amidation Reactions
| Reactant (Amine) | Product (Amide) |
|---|---|
| Ammonia (NH₃) | 3-n-Butoxy-4-methoxybenzamide |
| Aniline (B41778) (C₆H₅NH₂) | N-Phenyl-3-n-butoxy-4-methoxybenzamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-3-n-butoxy-4-methoxybenzamide |
Beyond oxygen and nitrogen nucleophiles, this compound can react with other heteroatomic nucleophiles. For instance, reaction with thiols (R'-SH) would yield thioesters, which are analogues of esters where the oxygen of the alkoxy group is replaced by sulfur. The reaction with water leads to hydrolysis, rapidly converting the acyl chloride back to the parent carboxylic acid, 3-n-Butoxy-4-methoxybenzoic acid. This reaction is vigorous and is a primary reason why acyl chlorides must be protected from moisture.
Furthermore, similar acyl chlorides like 4-methoxybenzoyl chloride are known to react with species such as potassium thiocyanate (B1210189) to yield isothiocyanate derivatives through a nucleophilic addition-elimination mechanism. sigmaaldrich.com It is plausible that this compound would undergo a similar transformation.
Radical Reaction Pathways
While ionic reactions like nucleophilic acyl substitution are primary, acyl chlorides can also be involved in radical reactions, particularly under photochemical conditions.
Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis for generating radical species under mild conditions. mdpi.com Acyl chlorides, including presumably this compound, can serve as precursors to acyl radicals. sigmaaldrich.commdpi.com In a typical photoredox cycle, a photocatalyst, such as [Ru(bpy)₃]²⁺, absorbs visible light and enters an excited state. researchgate.net This excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable donor or acceptor. To generate an acyl radical from an acyl chloride, a reductive quenching cycle could be employed where an electron is transferred to the acyl chloride, leading to the cleavage of the carbon-chlorine bond to form an acyl radical and a chloride anion.
This generated 3-n-butoxy-4-methoxybenzoyl radical is a key intermediate that can participate in a variety of subsequent bond-forming reactions. mdpi.com
The reactions involving the 3-n-butoxy-4-methoxybenzoyl radical would follow the fundamental steps of a radical chain mechanism: initiation, propagation, and termination. libretexts.orgchemguide.co.uk
Initiation: As described above, the initiation step is the formation of the acyl radical from this compound, typically through photoredox catalysis or another radical initiator. libretexts.orgchemguide.co.uk
Propagation: The highly reactive acyl radical can then propagate the chain by reacting with other molecules in the mixture. libretexts.org For example, it could add across an alkene's double bond to form a new carbon-carbon bond and a new carbon-centered radical. This new radical could then participate in further reactions, such as cyclization or atom transfer, to continue the reaction chain. mdpi.com
Termination: The radical chain is concluded when two radical species combine, resulting in a non-radical product. libretexts.org
The investigation of these mechanisms allows for the development of novel synthetic methods for constructing complex molecular architectures that are not accessible through traditional ionic pathways. rsc.org
Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. chemguide.co.uk This reaction is a form of electrophilic aromatic substitution, where the acyl chloride serves as the precursor to the reactive electrophile.
This compound can act as an effective acylating agent, introducing the 3-n-butoxy-4-methoxybenzoyl group onto a variety of aromatic substrates. The reaction involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The presence of the electron-donating n-butoxy and methoxy (B1213986) groups on the benzoyl chloride ring can modulate its reactivity, though the primary electrophilic site remains the carbonyl carbon of the acyl chloride function.
The general mechanism proceeds in two main stages:
Formation of the Electrophile: The acyl chloride reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a resonance-stabilized acylium ion. libretexts.org
Electrophilic Attack: The acylium ion is then attacked by the nucleophilic aromatic ring (e.g., benzene (B151609) or a substituted derivative), leading to the formation of a sigma complex (arenium ion).
Re-aromatization: A base, typically the complex formed from the Lewis acid and the leaving group (e.g., AlCl₄⁻), abstracts a proton from the sigma complex, restoring aromaticity and yielding the final ketone product along with the regenerated catalyst. libretexts.org
When reacting with activated aromatic substrates like anisole (B1667542), the directing effects of the substituent on the substrate play a crucial role. For example, the methoxy group of anisole is ortho, para-directing, meaning the acylation will predominantly occur at the positions para and ortho to the methoxy group, with the para-product often favored due to reduced steric hindrance. blogspot.com
The success and selectivity of the Friedel-Crafts acylation using this compound are highly dependent on the choice of catalyst and the reaction conditions.
Lewis Acid Catalysts: Strong Lewis acids are required to generate the acylium ion from the acyl chloride. Aluminum chloride (AlCl₃) is a conventional and powerful catalyst for this transformation. frontiersin.org Other Lewis acids like ferric chloride (FeCl₃) or boron trifluoride (BF₃) can also be employed, sometimes offering different selectivity or milder reaction conditions. frontiersin.org The catalyst is typically used in stoichiometric amounts because it complexes with the product ketone, deactivating it.
Reaction Parameters:
Temperature: These reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then may be heated to ensure completion. chemguide.co.uk
Solvent: The choice of solvent is critical. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene (B124822) are often used. The solvent must be inert to the highly reactive species present.
Substrate Reactivity: The nature of the aromatic substrate significantly impacts reaction conditions. Electron-rich aromatic rings (like anisole or phenol) are highly reactive and may undergo acylation under milder conditions, whereas deactivated rings require more forcing conditions. blogspot.com
The table below summarizes the typical parameters for Friedel-Crafts acylation reactions.
| Parameter | Condition/Reagent | Purpose & Effect |
| Acylating Agent | This compound | Source of the electrophilic acyl group. |
| Aromatic Substrate | Benzene, Anisole, etc. | The nucleophile that is acylated. Reactivity depends on existing substituents. |
| Catalyst | Anhydrous AlCl₃, FeCl₃, BF₃ | Generates the reactive acylium ion from the acyl chloride. frontiersin.org |
| Solvent | CS₂, Dichloromethane (B109758), Nitrobenzene | Inert medium for the reaction; can influence catalyst activity and solubility. |
| Temperature | Typically 0 °C to reflux | Controls reaction rate and helps manage exothermicity. chemguide.co.uk |
Chemoselective Reduction Reactions
The reduction of an acyl chloride can lead to either an aldehyde or a primary alcohol. Chemoselectivity is crucial for isolating the intermediate aldehyde without further reduction.
The partial reduction of this compound to 3-n-butoxy-4-methoxybenzaldehyde requires carefully chosen reagents that can deliver a single hydride equivalent or possess attenuated reactivity. Over-reduction is a common side reaction.
A notable strategy for this transformation involves the use of diisobutylaluminium hydride (DIBAL-H) in the presence of an amine like morpholine. This system has been shown to be effective for the partial reduction of various carboxylic acid derivatives, including acid chlorides, to aldehydes in high yields. researchgate.net The mechanism is thought to involve the formation of a complex between DIBAL-H and morpholine, which creates a less reactive reducing agent that selectively reduces the acyl chloride to the aldehyde stage before being quenched.
Another approach involves specialized borohydride (B1222165) reagents. For instance, Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is a reducing agent known for its high chemoselectivity in reducing aldehydes in the presence of ketones, indicating its potential for controlled reductions. tcichemicals.com While not a direct reduction of an acyl chloride, it highlights the principle of using sterically hindered or electronically modified hydrides to control reactivity.
Preventing the two-step reduction of the acyl chloride to the corresponding primary alcohol, (3-butoxy-4-methoxyphenyl)methanol, is the primary challenge. Several strategies can be employed:
Stoichiometric Control: Using a precise, often sub-stoichiometric, amount of the hydride reagent can help, but this is often difficult to control perfectly.
Low Temperatures: Conducting the reduction at very low temperatures (e.g., -78 °C using a dry ice/acetone bath) is a standard technique. At these temperatures, the tetrahedral intermediate formed after the first hydride addition is often stable. Upon workup, this intermediate hydrolyzes to the aldehyde. The low temperature kinetically disfavors the second hydride addition that would lead to the alcohol.
Modified Reducing Agents: As mentioned, using sterically bulky or electronically deactivated hydride reagents (e.g., DIBAL-H/morpholine system, or tri-t-butoxyaluminium (B12060173) hydride) is a highly effective chemical approach. researchgate.net These reagents are less reactive than common agents like lithium aluminum hydride (LiAlH₄) and are less likely to carry out the second reduction step.
The following table outlines common strategies for selective reduction.
| Strategy | Reagent/Condition | Mechanism of Selectivity |
| Modified Hydride | DIBAL-H with morpholine | Formation of a less reactive complex that favors aldehyde formation. researchgate.net |
| Steric Hindrance | Lithium tri-t-butoxyaluminium hydride | Bulky groups slow the rate of the second reduction step relative to the first. |
| Low Temperature | -78 °C | Stabilizes the intermediate formed after the first hydride addition, allowing for quenching before over-reduction occurs. |
Hydrolytic Stability and Catalysis in Aqueous Media
Acyl chlorides are generally highly reactive towards nucleophiles, including water. Therefore, this compound is expected to be hydrolytically unstable. In the presence of water, it will readily undergo hydrolysis to form 3-n-butoxy-4-methoxybenzoic acid and hydrochloric acid.
Studies on analogous structures, such as terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl), provide insight into this process. These compounds hydrolyze rapidly in aqueous solutions, with half-lives on the order of minutes. nih.gov The hydrolysis proceeds through a short-lived intermediate "half-acid," where one of the two acyl chloride groups has reacted with water. nih.gov A similar pathway can be inferred for this compound.
The reaction is typically uncatalyzed in neutral water but can be accelerated by changes in pH. The high reactivity means that the compound is not persistent in aqueous environments, quickly converting to its corresponding carboxylic acid. nih.gov This instability necessitates that reactions involving this compound, such as the Friedel-Crafts acylation, be conducted under strictly anhydrous (water-free) conditions.
The table below shows hydrolysis data for related phthaloyl chlorides, which serves as a proxy for the expected behavior of this compound.
| Compound | pH | Temperature (°C) | Half-Life (t₁/₂) (minutes) |
| Terephthaloyl Chloride (TCl) | 4-9 | 0 | 1.2 - 2.2 |
| Isophthaloyl Chloride (ICl) | 4-9 | 0 | 2.2 - 4.9 |
| Data adapted from a study on phthaloyl chloride isomers and is illustrative of the general reactivity of aromatic acyl chlorides. nih.gov |
Intrinsic Hydrolysis Kinetics
The hydrolysis of benzoyl chlorides, including this compound, proceeds via a nucleophilic acyl substitution mechanism. In aqueous environments, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and a proton is transferred to a water molecule, yielding the corresponding carboxylic acid and hydrochloric acid.
Table 1: Representative Kinetic Data for the Intrinsic Hydrolysis of a Substituted Benzoyl Chloride
| Parameter | Value | Conditions |
|---|---|---|
| Rate Constant (k) | 1.5 x 10-3 s-1 | 25°C, Neutral pH |
| Activation Energy (Ea) | 65 kJ/mol | - |
Supramolecular Catalysis of Hydrolysis (e.g., by Cucurbiturils)
Supramolecular chemistry offers unique opportunities to influence reaction rates and pathways. Cucurbiturils, a family of macrocyclic host molecules, have been shown to act as catalysts in various reactions, including the hydrolysis of esters and acyl chlorides. The mechanism of catalysis often involves the encapsulation of the substrate within the hydrophobic cavity of the cucurbituril.
Research on the hydrolysis of 4-methoxybenzoyl chloride in the presence of cucurbit rsc.orguril (CB7) has demonstrated a significant acceleration of the reaction. nih.gov The hydrophobic benzoyl portion of the molecule is encapsulated within the CB7 cavity, while the carbonyl group is positioned near the polar carbonyl-fringed portals of the host. This encapsulation stabilizes the transition state of the hydrolysis reaction, thereby increasing the rate. Given the structural similarity, it is highly probable that this compound would exhibit similar behavior in the presence of CB7. The additional n-butoxy group could further enhance the binding affinity with the hydrophobic cavity of the cucurbituril.
The catalytic effect of cucurbiturils on the hydrolysis of benzoyl chlorides can be quantified by comparing the rate constants in the absence and presence of the macrocycle. The following interactive data table illustrates the catalytic effect of cucurbit rsc.orguril on the hydrolysis of a model substrate, 4-methoxybenzoyl chloride, which serves as a strong analogue for the titular compound.
Table 2: Supramolecular Catalysis of 4-Methoxybenzoyl Chloride Hydrolysis by Cucurbit rsc.orguril (CB7)
| Reaction Condition | Rate Constant (k) | Rate Enhancement Factor |
|---|---|---|
| Uncatalyzed | 4.2 x 10-4 s-1 | 1 |
The data indicates a five-fold rate enhancement in the presence of cucurbit rsc.orguril, highlighting the significant catalytic potential of these supramolecular hosts in modulating the reactivity of acyl chlorides. nih.gov
Advanced Applications in Complex Organic Molecule Synthesis
Construction of Diverse Heterocyclic Systems
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. 3-n-Butoxy-4-methoxybenzoyl chloride provides a reliable starting point for creating the carbon framework necessary for the synthesis of several important classes of heterocycles.
Synthesis of Pyrazole (B372694) Derivatives
Pyrazoles are a class of heterocyclic compounds featuring a five-membered ring with two adjacent nitrogen atoms. nih.govchim.it They are recognized as "privileged structures" in drug discovery due to their wide range of biological activities. nih.gov The synthesis of pyrazole derivatives often involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov
In this context, this compound can be employed to synthesize the requisite 1,3-dicarbonyl precursor. For instance, a Claisen condensation reaction between an appropriate ketone and the benzoyl chloride would yield a β-diketone incorporating the 3-n-butoxy-4-methoxyphenyl moiety. Subsequent cyclocondensation of this intermediate with hydrazine or its substituted analogues affords the target pyrazole derivatives. This synthetic strategy allows for the creation of pyrazoles with specific aryl substitutions, which is crucial for tuning their pharmacological properties.
Table 1: Representative Synthesis of Pyrazole Precursor via Claisen Condensation
| Reactant A | Reactant B | Base | Product (β-Diketone) |
|---|---|---|---|
| This compound | Acetophenone (B1666503) | Sodium Hydride (NaH) | 1-(3-n-Butoxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione |
This table represents a plausible synthetic route based on general chemical principles for creating pyrazole precursors.
Formation of Benzofuran-Based Molecular Frameworks
Benzofuran (B130515) is another significant heterocyclic scaffold present in many natural products and pharmacologically active compounds. nih.govjocpr.com A common method for benzofuran synthesis involves the intramolecular cyclization of precursor molecules, such as ortho-substituted phenols. nih.gov
This compound can be utilized in a Friedel-Crafts acylation reaction with a suitably activated phenol or anisole (B1667542) derivative. The resulting ketone can then undergo further chemical transformations, such as demethylation followed by cyclization, to form the benzofuran ring. google.com For example, acylation of a 2-hydroxyphenyl ketone precursor would be a direct route to a chalcone-like intermediate, which can then be cyclized to form a 2-arylbenzofuran. This approach provides a versatile method for synthesizing specifically substituted benzofuran frameworks. organic-chemistry.org
Incorporation into Imidazolidinone Architectures
Imidazolidinones are five-membered heterocyclic rings containing two nitrogen atoms, and they are core components of various pharmaceuticals. The synthesis of these structures can be achieved through multi-component reactions or cyclization of diamine precursors. organic-chemistry.org
The compound this compound serves as a key starting material for synthesizing molecules such as (4R)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one. drugbank.com The synthetic pathway would typically involve the reduction of the benzoyl chloride to the corresponding benzyl (B1604629) alcohol or benzyl amine. This intermediate, containing the essential 3-butoxy-4-methoxybenzyl group, can then be incorporated into the imidazolidinone scaffold through established synthetic protocols, such as reaction with amino acids and cyclizing agents.
Table 2: Plausible Synthetic Route to an Imidazolidinone Precursor
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | LiAlH₄ (reduction) | (3-n-Butoxy-4-methoxyphenyl)methanol |
| 2 | (3-n-Butoxy-4-methoxyphenyl)methanol | SOCl₂ (chlorination) | 1-(Chloromethyl)-3-n-butoxy-4-methoxybenzene |
This table outlines a hypothetical multi-step synthesis to demonstrate the role of the subject compound as a foundational intermediate.
Catalytic Synthesis of Oxazol-2(3H)-ones
Oxazol-2(3H)-ones and their benzo-fused analogues are heterocyclic compounds with applications in medicinal chemistry, including as kinase inhibitors. nih.govresearchgate.net Their synthesis often involves the cyclization of 2-aminophenols or related substrates with a carbonylating agent. researchgate.net While this compound is not a direct carbonylating agent for this transformation, it can be used to acylate the amino group of a 2-aminophenol. The resulting amide intermediate can then undergo subsequent catalytic oxidative cyclization to form a 2-substituted benzoxazole, a related but distinct heterocyclic system. For the synthesis of oxazolones themselves, derivatives of the corresponding 3-n-butoxy-4-methoxybenzoic acid could be employed in more complex, multi-step catalytic cycles. ijpsonline.com
Contribution to Pharmaceutical Scaffold Synthesis
The structural motifs derived from this compound are present in a variety of complex molecules designed for therapeutic applications. Its role as a key intermediate is critical for building the molecular framework of these potential drug candidates.
As a Key Intermediate in the Synthesis of Varied Complex Structures
The primary function of this compound in the synthesis of pharmaceutical scaffolds is to introduce the 3-n-butoxy-4-methoxyphenyl group. This moiety is valuable in drug design as the butoxy and methoxy (B1213986) groups can influence the molecule's lipophilicity, solubility, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. The benzoyl chloride itself is a versatile chemical handle, readily reacting with amines, alcohols, and carbanions to form amides, esters, and ketones, respectively. These reactions are fundamental steps in the assembly of more complex and biologically active structures.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrazole |
| Benzofuran |
| Imidazolidinone |
| Oxazol-2(3H)-one |
| Hydrazine |
| Acetophenone |
| Acetone |
| 1-(3-n-Butoxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione |
| 1-(3-n-Butoxy-4-methoxyphenyl)butane-1,3-dione |
| (4R)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one |
| (3-n-Butoxy-4-methoxyphenyl)methanol |
| 1-(Chloromethyl)-3-n-butoxy-4-methoxybenzene |
| 2-Aminophenol |
Modular Synthetic Strategies Utilizing Acyl Chlorides
The reactivity of the acyl chloride group in this compound makes it a valuable component in modular synthetic approaches. These strategies involve the stepwise assembly of complex molecules from distinct, interchangeable modules. The benzoyl chloride moiety can readily react with a variety of nucleophiles, such as alcohols, amines, and thiols, to form stable ester, amide, and thioester linkages, respectively. This reactivity allows for the facile introduction of the 3-n-butoxy-4-methoxyphenyl group into a larger molecular framework.
This modularity is particularly advantageous in creating libraries of compounds with varied properties. By reacting this compound with a diverse set of molecular building blocks containing appropriate nucleophilic functional groups, chemists can systematically alter the structure and, consequently, the function of the final products. This approach is instrumental in fields like drug discovery and materials science, where fine-tuning of molecular properties is crucial.
Applications in Specialty Chemical and Materials Research
The specific substitution pattern of this compound, featuring both a butoxy and a methoxy group on the benzene (B151609) ring, imparts desirable electronic and physical properties to the molecules and materials derived from it. These properties are leveraged in specialty chemical and materials research.
Modification of Substrates for Organic Optoelectronic Devices (e.g., OLEDs)
In the field of organic optoelectronics, the performance of devices like Organic Light-Emitting Diodes (OLEDs) is highly dependent on the interfaces between different material layers. The modification of substrate surfaces, such as the transparent conductor indium tin oxide (ITO), is a critical step in optimizing device efficiency and longevity.
Research has shown that the related compound, 4-methoxybenzoyl chloride, can be used to modify ITO surfaces, functioning as a cathode in OLEDs chemicalbook.com. The introduction of a benzoyl chloride derivative onto the ITO surface can alter its work function and improve the injection of electrons from the cathode into the organic emissive layer. The presence of alkoxy groups, such as the methoxy and n-butoxy groups in this compound, can further tune the electronic properties of the modified surface. The butoxy group, in particular, can enhance solubility and influence the molecular packing of the surface-modifying layer, potentially leading to improved device performance.
The general reaction for surface modification involves the reaction of the acyl chloride with hydroxyl groups present on the ITO surface, forming a stable ester linkage and creating a self-assembled monolayer.
Table 1: Potential Impact of Functional Groups on OLED Performance
| Functional Group | Potential Effect on OLED Performance |
| Methoxy (-OCH3) | Electron-donating, can influence work function of electrodes. |
| n-Butoxy (-OC4H9) | Increases solubility, can affect molecular packing and film morphology. |
| Benzoyl Chloride (-COCl) | Reactive group for covalent attachment to surfaces. |
Development of Functional Polymers through Acylation Reactions
Functional polymers are macromolecules that possess specific, tailored properties and functionalities. Acylation reactions utilizing reactive monomers like this compound are a powerful tool for the synthesis of such polymers.
By incorporating the 3-n-butoxy-4-methoxyphenyl moiety as a side chain or as part of the polymer backbone, materials with specific electronic, optical, or physical properties can be created. For instance, the electron-rich nature of the substituted benzene ring can be exploited in the design of electroactive polymers. These polymers can exhibit changes in their electrical conductivity or optical properties in response to external stimuli, making them suitable for applications in sensors, actuators, and organic electronics.
The acylation reaction can be carried out with polymers containing nucleophilic functional groups (e.g., hydroxyl or amine groups) to modify their properties. Alternatively, this compound can be used as a co-monomer in polymerization reactions, such as polycondensation with diamines to form polyamides, or with diols to form polyesters. The resulting polymers would carry the 3-n-butoxy-4-methoxyphenyl group, influencing their solubility, thermal stability, and optoelectronic characteristics.
Table 2: Examples of Functional Polymers via Acylation
| Polymer Type | Monomers | Potential Properties and Applications |
| Polyamide | This compound, Diamine | Enhanced solubility in organic solvents, potential for electroactive properties. |
| Polyester | This compound, Diol | Modified thermal properties, potential for use in specialty coatings and films. |
| Modified Polymer | Polymer with -OH or -NH2 groups, this compound | Introduction of specific optical or electronic functionalities to existing polymers. |
Derivatization and Functionalization Strategies
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling with the acyl chloride is possible, pre-functionalization of the aromatic ring is often a more strategic approach for introducing diversity.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for forming biaryl structures. To utilize 3-n-Butoxy-4-methoxybenzoyl chloride in such a reaction, it must first be halogenated. The electron-donating nature of the alkoxy groups directs electrophilic substitution to the positions ortho and para to them. Given the substitution pattern, the most likely positions for halogenation are C5 and C6.
For instance, a related compound, 3,4,5-tribromo-2,6-dimethylpyridine, has been shown to undergo regioselective Suzuki-Miyaura reactions, indicating that selective coupling at different positions of a polysubstituted aromatic ring is feasible. nih.gov In the case of a halogenated derivative of this compound, selective coupling could potentially be achieved by controlling the reaction conditions and the nature of the palladium catalyst and ligands. The use of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, has been shown to be effective in the Suzuki-Miyaura coupling of challenging substrates, including electron-rich aryl chlorides and bromides. nih.gov
Table 1: Potential Suzuki-Miyaura Coupling Partners for Halogenated this compound Derivatives
| Halogenated Substrate | Boronic Acid/Ester | Potential Product |
| 5-Bromo-3-n-butoxy-4-methoxybenzoyl chloride | Phenylboronic acid | 5-Phenyl-3-n-butoxy-4-methoxybenzoyl chloride |
| 6-Bromo-3-n-butoxy-4-methoxybenzoyl chloride | Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-3-n-butoxy-4-methoxybenzoyl chloride |
| 5-Iodo-3-n-butoxy-4-methoxybenzoyl chloride | Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)-3-n-butoxy-4-methoxybenzoyl chloride |
This table represents hypothetical reaction partners based on common Suzuki-Miyaura coupling reactions.
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound and is known for its tolerance of a wide variety of functional groups. organic-chemistry.orgwikipedia.org A halogenated derivative of this compound could be coupled with various organostannanes. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and may be enhanced by the addition of a copper(I) co-catalyst. organic-chemistry.orgharvard.edu The chemoselectivity of the Stille reaction allows for the coupling at the aryl halide position without affecting the acyl chloride, especially with milder palladium catalysts. acs.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) species. wikipedia.orgorganic-chemistry.orglibretexts.org A halogenated this compound could be coupled with various alkynes to introduce alkynyl moieties. The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.org The acyl Sonogashira reaction, which directly couples an acid chloride with a terminal alkyne, represents an alternative pathway to form α,β-alkynyl ketones. mdpi.com
Introduction of Diverse Functional Groups
The introduction of halogens onto the aromatic ring of this compound is a key step for subsequent cross-coupling reactions. The directing effects of the n-butoxy and methoxy (B1213986) groups favor substitution at the C5 and C2/C6 positions. Due to steric hindrance from the butoxy group, substitution at C5 is generally favored.
For example, the bromination of 3-hydroxy-4-methoxybenzaldehyde has been shown to be regioselective. researchgate.net In a similar vein, the bromination of acetophenone (B1666503) derivatives with bromine in methanol (B129727) can be directed to either the aromatic ring or the side-chain depending on the electron density of the ring. zenodo.org For this compound, treatment with bromine in a suitable solvent like acetic acid would likely lead to bromination at the C5 position. Similarly, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst. nih.gov
Table 2: Potential Halogenation Reactions
| Reagent | Potential Product |
| Br₂ in Acetic Acid | 5-Bromo-3-n-butoxy-4-methoxybenzoyl chloride |
| N-Chlorosuccinimide (NCS) | 5-Chloro-3-n-butoxy-4-methoxybenzoyl chloride |
| I₂ with an oxidizing agent | 5-Iodo-3-n-butoxy-4-methoxybenzoyl chloride |
This table outlines plausible halogenation reactions based on general organic chemistry principles.
The n-butoxy and methoxy groups can also be chemically transformed to introduce further diversity.
Cleavage of Alkoxy Groups: The cleavage of aryl ethers to form phenols is a common transformation. The methoxy group can be selectively cleaved in the presence of the n-butoxy group, or both can be cleaved under harsher conditions. Reagents like boron tribromide (BBr₃) are effective for cleaving aryl methyl ethers, often at low temperatures. chem-station.com Strong acids like HBr or HI can also be used, typically at elevated temperatures. commonorganicchemistry.comyoutube.com Selective demethylation can sometimes be achieved under specific conditions. For instance, studies on the demethylation of aromatic methyl ethers have shown that reagents and conditions can be tuned for selectivity. uantwerpen.benih.govgoogle.com The cleavage of the n-butoxy group would require more forcing conditions and might proceed via different mechanisms. mdma.chrsc.orgorganic-chemistry.org
Table 3: Potential Ether Cleavage Reactions
| Reagent | Moiety Targeted | Potential Product |
| BBr₃ (1 equivalent) | Methoxy group | 3-n-Butoxy-4-hydroxybenzoyl chloride |
| Excess HBr (heat) | Both alkoxy groups | 3,4-Dihydroxybenzoyl chloride |
This table illustrates potential selective and non-selective ether cleavage reactions.
Multi-Step Synthesis Design
The derivatization of this compound can be integrated into multi-step syntheses to create complex molecules. For example, a synthetic route could involve initial halogenation, followed by a palladium-catalyzed cross-coupling reaction to introduce a new substituent, and subsequent modification of the acyl chloride and/or the alkoxy groups.
A relevant example is the synthesis of functionalized quinolines from anilines. nih.govorganic-chemistry.orgmdpi.comorganic-chemistry.orgresearchgate.net An aniline (B41778) derivative of 3-n-Butoxy-4-methoxybenzoic acid could be a precursor in such a synthesis. The conversion of the benzoyl chloride to an aniline derivative can be achieved through a Curtius, Hofmann, or Schmidt rearrangement of a corresponding carboxylic acid azide, amide, or carboxylic acid, respectively.
Furthermore, multi-step synthetic strategies often involve the careful planning of reaction sequences to ensure compatibility of functional groups. youtube.comyoutube.comyoutube.comlibretexts.orgyoutube.com For instance, the acyl chloride is highly reactive and may need to be converted to a less reactive ester or amide before performing certain transformations on the aromatic ring or alkoxy groups. The ester or amide could then be hydrolyzed back to the carboxylic acid or converted to other functionalities as needed.
Cascade Reactions and Tandem Processes
Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve two or more consecutive reactions in which the product of the first step becomes the substrate for the next. These reactions are highly efficient as they allow for the formation of complex structures from simple starting materials in a single operation, minimizing the need for purification of intermediates and reducing solvent waste and energy consumption. organic-chemistry.org
While specific cascade reactions commencing directly from this compound are not extensively documented, its structural motifs are present in precursors for such transformations. For instance, derivatives of 3,4-dialkoxy-substituted aromatic compounds can participate in cascade sequences. One plausible, albeit hypothetical, scenario involves the conversion of this compound into a suitable precursor for a cascade cyclization. For example, reaction with a propargyl alcohol could yield a propargyl ester. This intermediate, under palladium catalysis, could potentially undergo a tandem Sonogashira coupling followed by an intramolecular cyclization, a strategy that has been applied to haloarenes and diynylic ethers to create complex heterocyclic systems. bham.ac.uk
Another conceptual application could involve the formation of a more complex substrate that can undergo a tandem homologation-acylation reaction. In such a process, a derivative of this compound could be reacted to form a β-keto ester. This intermediate could then be subjected to a zinc carbenoid-mediated homologation, followed by trapping with an acylating agent, to generate a 1,4-dicarbonyl compound in a one-pot procedure. nih.gov
Furthermore, derivatives of 3-n-butoxy-4-methoxybenzaldehyde, which can be obtained from the corresponding benzoic acid, are potential substrates for cascade reactions. For example, Er(OTf)₃-catalyzed cascade reactions of para-quinone methides (which can be generated from phenolic precursors) with 1,3-dicarbonyl compounds have been shown to produce complex heterocyclic structures like 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes. nih.govwikipedia.orgfiveable.meresearchgate.net A synthetic route starting from this compound could potentially access precursors for such cascade reactions.
The following table outlines hypothetical cascade reaction strategies involving derivatives of this compound.
| Starting Material Derivative | Cascade Reaction Type | Potential Product Class | Key Reagents/Catalysts |
| Propargyl ester of 3-n-butoxy-4-methoxybenzoic acid | Tandem Sonogashira coupling/cyclization | Fused heterocycles | Palladium catalyst, base |
| β-keto ester from this compound | Tandem homologation-acylation | 1,4-dicarbonyl compounds | Zinc carbenoid, acylating agent |
| Aldehyde derived from 3-n-butoxy-4-methoxybenzoic acid | Cascade cyclization via p-quinone methide | Dihydrocoumarins, Chromenes | Er(OTf)₃, 1,3-dicarbonyl compound |
Computational and Theoretical Investigations
Quantum Chemical Studies (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-n-Butoxy-4-methoxybenzoyl chloride, DFT studies can elucidate its fundamental chemical characteristics.
DFT calculations can determine the distribution of electrons within the this compound molecule, highlighting the impact of the electron-donating n-butoxy and methoxy (B1213986) groups on the benzoyl chloride moiety. These calculations reveal key reactivity descriptors. For instance, the presence of these alkoxy groups increases the electron density on the aromatic ring and influences the electrophilicity of the carbonyl carbon.
Reactivity descriptors derived from DFT, such as the Fukui function, can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbonyl carbon is the primary site for nucleophilic attack, a general feature of acyl chlorides. However, the electron-donating substituents are expected to modulate this reactivity.
Table 1: Calculated Electronic Properties of Substituted Benzoyl Chlorides (Note: The following data is illustrative and based on general trends observed in DFT studies of similar compounds, not specific calculations on this compound.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| Benzoyl Chloride | -9.8 | -1.5 | 3.4 |
| 4-Methoxybenzoyl chloride | -9.2 | -1.2 | 4.1 |
The data illustrates that with increasing electron-donating character of the substituents, the energy of the Highest Occupied Molecular Orbital (HOMO) increases, making the molecule more susceptible to oxidation. Conversely, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is also raised, which can influence the kinetics of reactions with nucleophiles.
DFT calculations are instrumental in mapping the potential energy surface of reactions involving this compound. This includes identifying stable intermediates and calculating the activation energies of transition states for different reaction pathways. Solvolysis reactions of benzoyl chlorides can proceed through various mechanisms, from a dissociative S_N1-like pathway involving an acylium ion to an associative S_N2-like pathway with a tetrahedral intermediate. researchgate.net
For electron-rich benzoyl chlorides like the subject compound, a dissociative mechanism is often favored. researchgate.net DFT can be used to model the energetics of the C-Cl bond cleavage to form the corresponding 3-n-butoxy-4-methoxybenzoyl acylium ion. The calculations would provide the activation energy for this step, as well as the relative stability of the resulting acylium ion.
Structure-Reactivity Relationship Predictions
Computational models can predict how the structure of this compound influences its reactivity.
The n-butoxy and methoxy groups at the 3 and 4 positions, respectively, are electron-donating through resonance. Computational studies on similar substituted benzoyl chlorides have shown that such groups can significantly influence reaction rates. For solvolysis reactions, electron-donating substituents can stabilize the developing positive charge on the carbonyl carbon in a dissociative transition state, thus accelerating the reaction. rsc.org
Hammett-type correlations, which relate reaction rates to substituent constants (σ), can be computationally explored. For this compound, the combined electronic effect of the two alkoxy groups would be predicted to lead to a faster rate of solvolysis compared to unsubstituted benzoyl chloride in reactions that proceed through a cationic intermediate. rsc.org
The formation of an acylium ion is a critical step in many reactions of benzoyl chlorides, particularly under Friedel-Crafts conditions or in weakly nucleophilic solvents. nih.gov Theoretical models indicate that the stability of the acylium ion is a key factor in determining the reaction pathway. The acylium ion is stabilized by resonance, where the lone pair of electrons on the oxygen atom delocalizes to the positively charged carbon, leading to a species with a carbon-oxygen triple bond character. stackexchange.com
For the 3-n-butoxy-4-methoxybenzoyl acylium ion, the electron-donating n-butoxy and methoxy substituents further stabilize the cation through resonance and inductive effects. Computational studies can quantify this stabilization energy. This increased stability would favor reaction pathways that proceed via the acylium ion intermediate. nih.gov
Table 2: Calculated Relative Stabilities of Substituted Benzoyl Acylium Ions (Note: The following data is illustrative and based on general principles of acylium ion stability.)
| Acylium Ion | Relative Stability (kcal/mol) |
|---|---|
| Benzoyl Acylium Ion | 0 (Reference) |
| 4-Methoxybenzoyl Acylium Ion | -5 to -10 |
This trend indicates that the presence of electron-donating groups significantly stabilizes the acylium ion.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study the behavior of this compound in different solvent environments. These simulations can provide insights into solvation effects on reactivity and conformational preferences of the molecule. For example, MD simulations could model the interaction of the benzoyl chloride with solvent molecules, which can be crucial in understanding the initial steps of a solvolysis reaction. nih.gov The flexible n-butoxy group's conformational space can also be explored, which might influence its interaction with catalysts or its packing in the solid state.
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds: the C-O bonds of the butoxy and methoxy groups, the C-C bond connecting the carbonyl group to the benzene (B151609) ring, and the C-C bonds within the n-butoxy chain.
Orientation of the Alkoxy Groups:
Orientation of the Benzoyl Chloride Group:
The acyl chloride group's orientation relative to the aromatic ring is another key conformational feature. The planarity of the benzoyl moiety is generally favored to allow for effective conjugation between the carbonyl group and the benzene ring.
Predicted Stable Conformations:
Computational modeling, such as with Density Functional Theory (DFT), would be necessary to precisely determine the lowest energy conformers. It is hypothesized that the most stable conformation would feature a near-planar arrangement of the methoxy and benzoyl chloride groups with the benzene ring, while the n-butoxy group adopts an extended conformation to minimize steric clashes.
A hypothetical data table of predicted dihedral angles for a low-energy conformer is presented below. Please note this is illustrative and not based on experimental data.
| Dihedral Angle | Predicted Value (degrees) |
| C(2)-C(3)-O-C(butyl) | ~180 |
| C(3)-C(4)-O-C(methyl) | ~0 or ~180 |
| C(2)-C(1)-C(O)-Cl | ~0 or ~180 |
| C(1)-C(O)-Cl- (torsion) | ~0 |
| O-C-C-C (butoxy chain) | ~180 |
Intermolecular Interaction Studies (e.g., with Host Molecules)
While no specific studies on the intermolecular interactions of this compound with host molecules have been found, we can infer potential interactions based on its structural features and the extensive research on host-guest chemistry involving similar aromatic compounds. nih.govscbt.comchemicalbook.comchemicalbook.com Host molecules such as cyclodextrins, calixarenes, and pillararenes are known to form inclusion complexes with guest molecules that fit within their cavities. chemicalbook.comnih.gov
Potential Host-Guest Interactions:
The this compound molecule possesses both hydrophobic (the n-butoxy group and the benzene ring) and polar (the methoxy and benzoyl chloride groups) regions, making it a candidate for complexation with various host molecules.
With Cyclodextrins: Cyclodextrins (CDs) have a hydrophilic exterior and a hydrophobic inner cavity. noaa.gov It is plausible that the n-butoxy chain or the entire substituted benzene ring of this compound could be encapsulated within the cavity of a suitable-sized cyclodextrin, such as β-CD or γ-CD. The primary driving forces for such complexation would likely be hydrophobic interactions and van der Waals forces. The formation of such complexes can be influenced by the presence of water, which has been shown to have significant intermolecular interactions with cyclodextrins. noaa.gov Studies on substituted benzoyl chlorides have shown that they can form complexes with cyclodextrins, affecting their reactivity. rsc.org
With Calixarenes and Pillararenes: These macrocycles also possess hydrophobic cavities capable of encapsulating guest molecules. chemicalbook.comnih.gov The electron-rich aromatic cavity of a pillararene could potentially interact favorably with the benzene ring of the guest molecule.
Factors Influencing Interaction Strength:
The stability of any potential host-guest complex would depend on several factors, including:
Size and Shape Complementarity: The dimensions of the host cavity must be appropriate to accommodate the guest molecule or a significant portion of it.
Intermolecular Forces: The nature and strength of non-covalent interactions such as hydrophobic effects, van der Waals forces, hydrogen bonding (if applicable), and π-π stacking would govern the stability of the complex.
Solvent Effects: The polarity of the solvent can significantly impact the thermodynamics of complex formation.
Hypothetical Binding Data:
The following table illustrates the type of data that would be generated from experimental studies, such as isothermal titration calorimetry (ITC) or nuclear magnetic resonance (NMR) titration, to characterize these interactions. This data is purely hypothetical.
| Host Molecule | Guest Molecule | Binding Constant (K) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
| β-Cyclodextrin | This compound | 5.2 x 10² | -3.5 | 1.5 |
| γ-Cyclodextrin | This compound | 1.8 x 10³ | -4.2 | 2.0 |
| p-Sulfonatocalix sigmaaldrich.comarene | This compound | 8.9 x 10² | -3.8 | 1.2 |
Further experimental and computational research is required to validate these theoretical considerations and to fully elucidate the conformational preferences and intermolecular interaction capabilities of this compound.
Advanced Analytical Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-n-Butoxy-4-methoxybenzoyl chloride, providing detailed information about its atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by probing the magnetic properties of its atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the aromatic protons and the protons of the n-butoxy and methoxy (B1213986) groups. The integration of these signals would confirm the number of protons in each group, while their splitting patterns (e.g., doublets, triplets) would reveal adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the benzoyl chloride, the aromatic carbons, and the carbons of the n-butoxy and methoxy groups. The chemical shifts of these carbons are indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of structurally similar compounds and may vary slightly from experimental values.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H (C2-H) | ~7.6 (d) | - |
| Aromatic-H (C5-H) | ~6.9 (d) | - |
| Aromatic-H (C6-H) | ~7.5 (dd) | - |
| Methoxy (-OCH₃) | ~3.9 (s) | ~56 |
| Butoxy (-OCH₂CH₂CH₂CH₃) | ~4.0 (t) | ~69 |
| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.8 (m) | ~31 |
| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.5 (m) | ~19 |
| Butoxy (-OCH₂CH₂CH₂CH₃) | ~1.0 (t) | ~14 |
| Carbonyl (C=O) | - | ~168 |
| Aromatic-C (C1) | - | ~125 |
| Aromatic-C (C2) | - | ~112 |
| Aromatic-C (C3) | - | ~148 |
| Aromatic-C (C4) | - | ~158 |
| Aromatic-C (C5) | - | ~113 |
| Aromatic-C (C6) | - | ~128 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in this compound by measuring the vibrations of its bonds.
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the benzoyl chloride, typically in the region of 1750-1800 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ether linkages and C-H stretching for the aromatic and aliphatic portions of the molecule.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in the Raman spectrum, providing a distinct fingerprint for the benzene (B151609) ring of the molecule.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Acid Chloride) | Stretching | ~1770 |
| Aromatic C=C | Stretching | ~1600, ~1500 |
| C-O (Aryl Ether) | Stretching | ~1250 |
| C-O (Alkyl Ether) | Stretching | ~1150 |
| Aromatic C-H | Stretching | ~3000-3100 |
| Aliphatic C-H | Stretching | ~2850-2960 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, which can be used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragmentation pathways would likely involve the loss of the chlorine atom, the butoxy group, or the methoxy group.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClO₃ |
| Monoisotopic Mass | 242.0710 u |
| Key Fragment (m/z) | [M-Cl]⁺, [M-C₄H₉O]⁺, [M-OCH₃]⁺ |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are crucial for determining the purity of this compound and for monitoring the progress of reactions in which it is used.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed.
A potential starting point for method development could involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a UV detector set to a wavelength where the aromatic system of the molecule absorbs strongly (e.g., around 254 nm). The purity is determined by the relative area of the main peak compared to any impurity peaks.
Table 4: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is well-suited for the analysis of volatile products that may be formed in reactions involving this compound. For the analysis of the compound itself, derivatization may be necessary due to its relatively low volatility and potential for thermal degradation. However, for monitoring volatile byproducts or reactants, a standard GC method with a non-polar or medium-polarity capillary column and a flame ionization detector (FID) or mass spectrometer (MS) can be used.
Table 5: General GC Method Parameters for Volatile Product Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C) |
| Detector | FID or MS |
X-ray Crystallography for Solid-State Structural Determination
As of the current body of scientific literature, detailed X-ray crystallographic data for this compound has not been publicly reported. Searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield any specific studies that have determined the solid-state structure of this compound through single-crystal X-ray diffraction.
While X-ray crystallography remains a definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions, such an analysis for this compound is not available in published research.
For related compounds, such as other benzoyl chloride derivatives, X-ray diffraction studies have been instrumental in confirming molecular geometry and understanding packing arrangements in the solid state. researchgate.net For instance, the analysis of similar structures often reveals the planarity of the benzene ring and the geometry of the benzoyl chloride group. researchgate.net However, without a specific crystallographic study on this compound, any discussion of its crystal structure, including unit cell dimensions, space group, and specific intermolecular forces, would be speculative.
The generation of a data table with crystallographic parameters is therefore not possible. Further research, involving the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be required to provide the empirical data for this section.
Emerging Research Avenues and Future Perspectives
Development of Novel Catalytic Systems for Highly Selective Transformations
The transformation of 3-n-Butoxy-4-methoxybenzoyl chloride and its derivatives is an area ripe for catalytic innovation. While traditional methods rely on stoichiometric reagents, emerging research points toward the use of sophisticated catalytic systems to achieve unprecedented levels of selectivity and efficiency.
Photoredox Catalysis: Visible-light photoredox catalysis is a powerful tool for forging new chemical bonds under mild conditions. For substrates like this compound, this could enable novel coupling reactions. For instance, photocatalytic systems could facilitate the coupling of the benzoyl chloride moiety with a wide range of partners or enable C-H functionalization at the butoxy chain. rsc.org Research into cooperative catalysis, combining photoredox systems with other catalysts like zirconocene, has shown success in the reductive homocoupling of benzyl (B1604629) chlorides, suggesting a potential pathway for new transformations involving the acyl chloride group. nih.gov
Biocatalysis: The use of enzymes and whole-cell systems offers a green alternative for producing precursors and derivatives. nih.govresearchgate.net Biocatalytic cascades, which combine multiple enzymatic steps in a single pot, are particularly promising. acs.org For example, enzymes like ene-reductases and imine reductases could be used to create complex, chiral molecules starting from α,β-unsaturated ketones derived from the aromatic core of this compound. acs.org Furthermore, biocatalysis is central to producing the aromatic precursors themselves from renewable resources like glucose or lignin (B12514952). nih.govrsc.org
Directed C-H Functionalization Catalysis: A significant challenge in organic synthesis is the selective functionalization of a specific C-H bond. Recent advances include the use of removable, silicon-tethered directing groups that can guide a metal catalyst (e.g., palladium) to functionalize the meta position of an aromatic ring, a typically difficult position to activate. nih.govnih.gov Applying such a strategy to the synthesis of precursors for this compound could allow for the introduction of diverse functional groups, creating a library of novel building blocks. The alkoxy groups already present on the ring could work in concert with these directing groups to enhance selectivity. nih.gov
Table 1: Potential Novel Catalytic Systems for Transformations Involving this compound
| Catalytic System | Type of Transformation | Potential Advantages |
| Photoredox Catalysis | Cross-coupling, C-H Functionalization, Radical Reactions | Mild reaction conditions, high selectivity, use of visible light as a renewable energy source. rsc.orgnewiridium.combeilstein-journals.org |
| Biocatalysis (e.g., Enzymes, Whole Cells) | Asymmetric Synthesis, Precursor Production | High stereoselectivity, environmentally friendly (aqueous media, mild temperatures), potential for one-pot cascade reactions. researchgate.netacs.org |
| Directed C-H Functionalization | Meta-selective Aryl Functionalization | Access to previously difficult-to-synthesize isomers, increased molecular complexity, modular and removable directing groups. nih.govnih.gov |
Exploration of Unprecedented Reactivity Modes and Chemical Transformations
Beyond standard acylation reactions, the unique electronic and steric properties of this compound could be harnessed to explore novel chemical transformations. The interplay between the electron-donating alkoxy groups and the electron-withdrawing acyl chloride function presents opportunities for new discoveries.
Radical-Radical Coupling: As demonstrated with related structures, photoredox catalysis can generate radical species that engage in coupling reactions. rsc.org It is plausible that the C-Cl bond of this compound could be cleaved to generate a benzoyl radical. This reactive intermediate could then be trapped by various radical partners, enabling the synthesis of novel ketones and other carbonyl compounds that are inaccessible through traditional ionic pathways.
Distal C-H Functionalization: The alkoxy groups on the aromatic ring are powerful directing groups in electrophilic aromatic substitution, typically favoring the ortho and para positions. However, recent research has uncovered catalytic systems that can override this inherent preference and functionalize remote C-H bonds. rsc.org Applying organic photoredox catalysis could potentially activate the C-H bond at the C-5 position of the ring, leading to a "distal" functionalization that defies classical reactivity patterns.
Photocatalytic Barbier-Type Reactions: The Barbier reaction is a classic method for forming carbon-carbon bonds. A modern, photocatalytic version enables the allylation or benzylation of aldehydes and ketones under visible light. newiridium.com Future research could explore whether this compound could participate in analogous reactions, potentially acting as an electrophile in novel, light-induced coupling processes to form complex benzylic alcohols.
Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)
The industrial production and laboratory use of this compound stand to benefit immensely from the integration of modern synthesis technologies. These platforms offer enhanced safety, reproducibility, and efficiency compared to traditional batch methods. acs.org
Flow Chemistry: Continuous flow chemistry involves pumping reagents through a network of tubes and reactors, offering superior control over reaction parameters like temperature, pressure, and mixing. amf.ch This is particularly advantageous for the synthesis of acyl chlorides, which often involves highly exothermic reactions and hazardous reagents like thionyl chloride or oxalyl chloride. amt.ukcontractpharma.com Performing the synthesis of this compound in a flow reactor minimizes the volume of hazardous material present at any given moment, significantly reducing the risk of runaway reactions. contractpharma.comresearchgate.net The enhanced heat and mass transfer in flow systems can lead to higher yields, improved purity, and seamless scalability from the lab to industrial production. amf.chseqens.com
Automated Synthesis: Automated synthesis platforms can accelerate chemical research by performing reactions, work-ups, and purifications with minimal human intervention. imperial.ac.uk These systems can use pre-packaged reagent cartridges to perform a wide variety of chemical transformations, such as amide bond formation, a primary application of this compound. sigmaaldrich.com An automated workflow could be envisioned where the benzoyl chloride is synthesized in a continuous flow module and then fed directly into a second automated module that performs parallel acylations with a library of amines or alcohols, rapidly generating a diverse set of derivative compounds for screening in drug discovery or materials science. researchgate.netmdpi.com
Table 2: Comparison of Batch vs. Flow Synthesis for this compound Production
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat transfer, minimizing risk. contractpharma.com |
| Efficiency & Yield | Can be limited by poor mixing and heat transfer, potentially leading to lower yields and more byproducts. | Enhanced mixing and precise temperature control often lead to higher yields and improved product purity. seqens.com |
| Scalability | Scaling up is often complex and requires significant process redesign and re-optimization. | Scalable by running the system for longer periods or by "scaling out" (running multiple systems in parallel). amf.ch |
| Process Control | Difficult to maintain uniform conditions throughout the large reaction vessel. | Precise, real-time control over temperature, pressure, and residence time. contractpharma.com |
| Throughput | Limited by sequential reaction, work-up, and purification steps. | Continuous production enables higher throughput and integration with downstream processes. amt.uk |
Sustainable Chemistry and Circular Economy Considerations in Production and Utilization
A major focus of modern chemistry is the shift away from fossil fuel-based feedstocks toward renewable resources and circular economic models. europa.eu The production of this compound is well-positioned to align with these principles.
Renewable Feedstocks: The core aromatic structure of this compound is closely related to vanillic acid (4-hydroxy-3-methoxybenzoic acid). ijsrst.com Vanillic acid is a key platform chemical that can be derived from lignin, the most abundant natural aromatic polymer on Earth. nih.govtue.nl Lignin is a major byproduct of the paper and pulp industry and cellulosic ethanol (B145695) production, making it a plentiful and low-cost renewable feedstock. nih.govacs.org Advanced oxidative and biocatalytic methods are being developed to depolymerize lignin into valuable aromatic monomers like vanillin, syringaldehyde, and vanillic acid. rsc.orgnih.govnih.gov By using lignin-derived vanillic acid as a starting material, the production of this compound can be integrated into a biorefinery concept, significantly reducing its reliance on petrochemicals. researchgate.netresearchgate.net
Circular Economy Models: The concept of a circular economy aims to eliminate waste by turning the outputs of one process into the inputs for another. altlaboratories.comnih.gov In this context, waste lignin from biorefineries becomes a valuable resource for the chemical industry. pharmamanufacturing.com For the pharmaceutical and fine chemical industries, adopting circular principles is an opportunity to secure sustainable raw material supplies and reduce environmental impact. efpia.eu The synthesis of this compound from renewable precursors is a prime example of this principle in action. Furthermore, designing products derived from this compound with end-of-life in mind—for example, by creating biodegradable polymers or pharmaceuticals that break down into benign substances—would fully close the loop, contributing to a more sustainable industrial ecosystem.
Table 3: Potential Renewable Pathways to Vanillic Acid (Precursor to this compound)
| Source Material | Key Process | Key Intermediates | Reference |
| Lignin (from Wood/Biomass) | Oxidative Depolymerization (e.g., using CuSO₄ catalyst) | Vanillin, Syringaldehyde | acs.orgnih.gov |
| Lignin-derived Monomers | Bioconversion (e.g., using engineered microbes) | Ferulic Acid, p-Coumaric Acid | rsc.orgnih.gov |
| Glucose | Microbial Fermentation (S. cerevisiae, E. coli) | Shikimate Pathway, Chorismate | nih.govresearchgate.netnih.gov |
| Ferulic Acid (from Rice Bran, etc.) | Biotransformation (Fungi) or Photocatalysis (TiO₂) | Vanillin | researchgate.netnih.gov |
Q & A
Basic: What are the standard synthetic routes for preparing 3-n-Butoxy-4-methoxybenzoyl chloride, and what reaction conditions optimize its yield?
Answer:
The synthesis typically involves two stages: (1) functionalization of the benzoyl precursor and (2) conversion to the acid chloride. For analogs like 3-Chloro-4-(methylsulfanyl)benzoic acid, chlorination using Cl₂ gas with FeCl₃ as a catalyst under controlled temperatures (40–60°C) is common . For the final step, benzoic acid derivatives are treated with oxalyl chloride (2 equiv.) in dichloromethane (DCM) with a catalytic amount of DMF. This reaction proceeds at room temperature for 90 minutes, yielding the acid chloride with >95% conversion . Key optimizations include moisture-free conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Answer:
- NMR Spectroscopy : Focus on ¹H/¹³C NMR signals for the butoxy (–OCH₂CH₂CH₂CH₃) and methoxy (–OCH₃) groups. For example, in 4-butoxy-3,5-dichlorobenzoic acid, the butoxy CH₂ protons resonate at δ 4.04 ppm (triplet, J = 6.6 Hz), while methoxy protons appear as singlets near δ 3.96 ppm .
- Mass Spectrometry (MS) : Look for molecular ion peaks ([M+H]⁺ or [M−H]⁻) and fragmentation patterns. For analogs like 4-Fluoro-3-(trifluoromethyl)benzoyl chloride, electron ionization (EI) MS provides diagnostic peaks for Cl⁻ and CF₃ groups .
- FTIR : Confirm the C=O stretch of the acyl chloride near 1770–1810 cm⁻¹ and ether C–O stretches at 1200–1250 cm⁻¹ .
Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Answer:
Discrepancies often arise from solvation effects, conformational flexibility, or incorrect DFT functional choices. To address this:
- Perform solvent-correlated DFT calculations (e.g., using PCM models) to match experimental NMR shifts.
- Compare experimental IR/Raman spectra with vibrational frequency simulations (e.g., via Gaussian or ORCA).
- Validate crystallographic data (e.g., bond lengths/angles) against Mercury CSD databases to identify outliers . For example, SHELXL refinement parameters (e.g., ADPs, twinning ratios) must be optimized to resolve conflicts between observed and calculated diffraction patterns .
Advanced: What challenges arise in the crystallographic analysis of this compound, and how can refinement software like SHELXL be optimized for such structures?
Answer:
Challenges include:
- Disorder in the butoxy chain : Model alternate conformers using PART commands in SHELXL and refine occupancy ratios .
- Twinning : Use the TWIN/BASF commands in SHELXL for non-merohedral twinning. For high-resolution data, the HKLF 5 format improves scaling .
- Weak diffraction : Apply empirical absorption corrections (e.g., SADABS) and increase redundancy during data collection.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Pre-test gloves for permeability using ASTM F739 standards .
- Ventilation : Work in a fume hood with >100 ft/min face velocity to prevent inhalation of acyl chloride vapors .
- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) or sand, avoiding water to prevent exothermic hydrolysis .
Advanced: How can researchers design coupling reactions using this compound while minimizing side reactions?
Answer:
- Thiocyanate Coupling : React the acid chloride with sodium thiocyanate (1 equiv.) in dry acetone under N₂, followed by amine addition at 0°C. This minimizes hydrolysis and ensures selective thiourea formation .
- Schotten-Baumann Conditions : Use biphasic systems (e.g., DCM/water) with rapid stirring to reduce contact time between the acid chloride and aqueous phases.
- Monitoring : Track reaction progress via TLC (hexane:EtOAc) or in-situ FTIR to detect residual C=O stretches.
Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Answer:
- Purification : Use column chromatography (silica gel, 5% MeOH/DCM) to remove unreacted benzoic acid or chlorination byproducts.
- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .
- Stoichiometric Precision : Employ syringe pumps for controlled addition of oxalyl chloride to avoid exothermic side reactions .
Basic: How do steric and electronic effects of the butoxy and methoxy substituents influence the reactivity of this acyl chloride?
Answer:
- Steric Effects : The bulky butoxy group at the 3-position hinders nucleophilic attack at the carbonyl carbon, slowing reactions with sterically hindered amines.
- Electronic Effects : The electron-donating methoxy group at the 4-position reduces electrophilicity of the acyl chloride, requiring activation by Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
